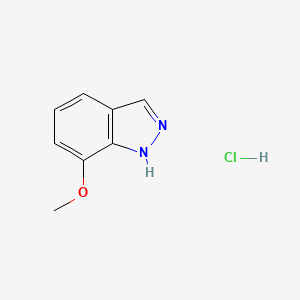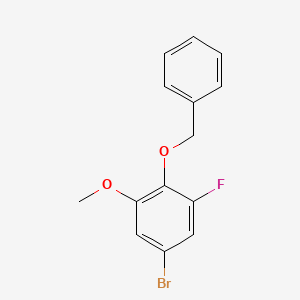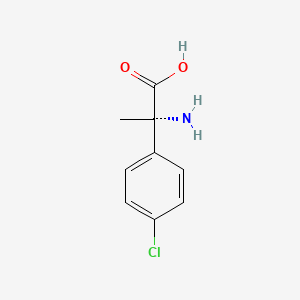
Methyl 5-bromo-4-(bromomethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-4-(bromomethyl)nicotinate is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of nicotinic acid and features bromine atoms at the 5 and 4 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-4-(bromomethyl)nicotinate can be synthesized through a bromination reaction. A typical method involves the bromination of methyl 5-bromo-4-methylpyridine-3-carboxylate using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. The reaction is carried out in carbon tetrachloride under reflux conditions for about 15 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-4-(bromomethyl)nicotinate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced by various aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Palladium Catalysts: Used in coupling reactions.
Major Products:
Substituted Nicotinates: Products formed by substitution reactions.
Coupled Products: Products formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Methyl 5-bromo-4-(bromomethyl)nicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds due to its ability to undergo various chemical modifications.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-(bromomethyl)nicotinate is primarily based on its ability to participate in chemical reactions that modify its structure. The bromine atoms in the compound make it reactive towards nucleophiles and catalysts, allowing it to form new bonds and create diverse chemical entities. These reactions can be harnessed to target specific molecular pathways in medicinal chemistry and other fields .
Comparison with Similar Compounds
- Methyl 5-bromo-2-methoxynicotinate
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 2-(acetyloxy)-6-bromo-3-methoxybenzoate
Comparison: Methyl 5-bromo-4-(bromomethyl)nicotinate is unique due to the presence of two bromine atoms at specific positions on the pyridine ring. This structural feature imparts distinct reactivity compared to similar compounds, making it valuable for specific synthetic applications. For instance, the dual bromination allows for selective substitution and coupling reactions that may not be feasible with other derivatives .
Properties
Molecular Formula |
C8H7Br2NO2 |
|---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
methyl 5-bromo-4-(bromomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)6-3-11-4-7(10)5(6)2-9/h3-4H,2H2,1H3 |
InChI Key |
QCJQJDDABCHQQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)

![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)

![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B13915829.png)
![N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine](/img/structure/B13915837.png)
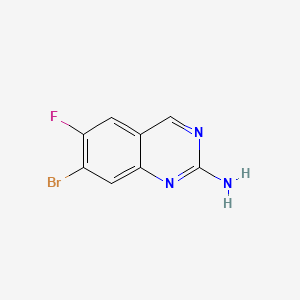
![trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one](/img/structure/B13915848.png)
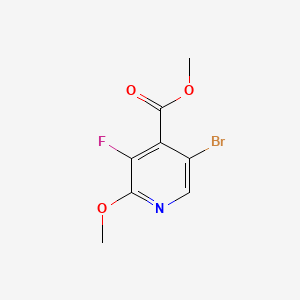
![(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one](/img/structure/B13915865.png)
![2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane](/img/structure/B13915867.png)
